N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide
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Overview
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a thiophene ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with a thiophene derivative under basic conditions to form the sulfonyl-thiophene intermediate. This intermediate is then reacted with an ethanediamide derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonyl group can be reduced to a benzenesulfonyl group.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzenesulfonyl derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide
- N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide
Uniqueness
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse applications in various fields of research, making it a valuable compound for scientific exploration.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-15-5-2-3-6-16(15)13-24-21(26)22(27)25-14-20(19-7-4-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNFOIPMNBDDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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